

# Iodobenzene-d5: A Technical Guide to its Chemical Structure and Isotopic Purity

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## Compound of Interest

Compound Name: *Iodobenzene-d5*

Cat. No.: *B1590370*

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This in-depth technical guide provides a comprehensive overview of the chemical structure, isotopic purity, and analytical methodologies for **Iodobenzene-d5**. This deuterated analogue of iodobenzene is a critical tool in synthetic chemistry, drug discovery, and analytical research, primarily serving as an internal standard for mass spectrometry and as a building block in the synthesis of labeled compounds.

## Chemical Structure and Properties

**Iodobenzene-d5**, also known as pentadeuteriodobenzene, has the chemical formula  $C_6D_5I$ . It is an isotopologue of iodobenzene where the five hydrogen atoms on the benzene ring have been replaced with deuterium atoms. This isotopic substitution imparts a higher molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry.

The fundamental structure consists of a phenyl ring where a single iodine atom and five deuterium atoms are covalently bonded to the carbon atoms.

Key Physicochemical Properties:

Property	Value
Molecular Formula	C <sub>6</sub> D <sub>5</sub> I
Molecular Weight	209.04 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	7379-67-1 <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Colorless to pale yellow liquid
Density	1.868 g/mL at 25 °C
Boiling Point	188 °C
Melting Point	-29 °C
Isotopic Purity	Typically ≥98 atom % D
Chemical Purity	Typically ≥99%

## Isotopic and Chemical Purity Analysis

The accurate determination of both isotopic and chemical purity is paramount for the reliable application of **Iodobenzene-d<sub>5</sub>**. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

## Quantitative Data Summary

Parameter	Typical Specification	Analytical Method(s)
Isotopic Purity (atom % D)	≥ 98%	NMR, GC-MS
Chemical Purity (Assay)	≥ 99%	GC-FID, qNMR
Molecular Weight	209.04	Mass Spectrometry

## Experimental Protocols

### Synthesis of Iodobenzene-d<sub>5</sub>

A common laboratory-scale synthesis of **Iodobenzene-d<sub>5</sub>** involves the direct iodination of benzene-d<sub>6</sub>.

#### Materials:

- Benzene-d6
- Iodine (I<sub>2</sub>)
- Nitric acid (HNO<sub>3</sub>)
- Sodium hydroxide (NaOH) solution
- Calcium chloride (CaCl<sub>2</sub>)

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of benzene-d6 and iodine is prepared.
- Nitric acid is added dropwise to the heated mixture. The reaction is refluxed until the purple color of the iodine disappears.
- After cooling, the organic layer is separated and washed with a sodium hydroxide solution to remove acidic byproducts.
- The crude **Iodobenzene-d5** is then purified by steam distillation.
- The distilled product is dried over anhydrous calcium chloride and can be further purified by fractional distillation under reduced pressure.

## Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the isotopic purity of deuterated compounds.

#### Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

- 5 mm NMR tubes

#### Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Iodobenzene-d5** into a vial.
- Add a known quantity of a suitable internal standard (e.g., maleic acid).
- Dissolve the mixture in an appropriate deuterated solvent (e.g., chloroform-d, acetone-d6) and transfer to an NMR tube.

#### <sup>1</sup>H NMR Parameters:

- Pulse Sequence: A standard single-pulse experiment.
- Relaxation Delay (d1): A long delay (e.g., 5-7 times the longest T1) is crucial for accurate quantification. A typical starting point is 30-60 seconds.
- Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

#### Data Analysis:

- Integrate the residual proton signals in the aromatic region of the **Iodobenzene-d5** spectrum.
- Integrate a well-resolved signal from the internal standard.
- The isotopic purity is calculated by comparing the integral of the residual proton signals of **Iodobenzene-d5** to the integral of the internal standard, taking into account the number of protons and molecular weights of both substances.

## Chemical and Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for assessing both chemical impurities and the isotopic distribution of deuterated compounds.

#### Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (Quadrupole or Time-of-Flight).
- Capillary GC column (e.g., DB-5ms, HP-5ms, or similar non-polar column).

#### GC Parameters:

- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Split or splitless, depending on the sample concentration.

#### MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 50 to 300.
- Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

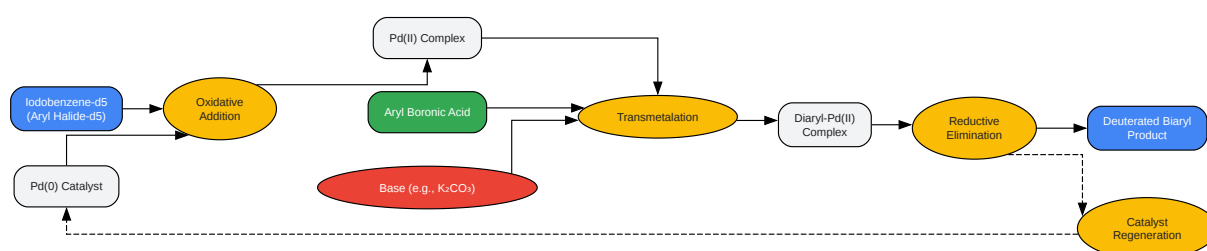
#### Data Analysis:

- Chemical Purity: The total ion chromatogram (TIC) is used to identify and quantify any non-deuterated impurities by comparing their peak areas to that of the main **Iodobenzene-d5** peak.
- Isotopic Purity: The mass spectrum of the **Iodobenzene-d5** peak is analyzed. The relative abundances of the molecular ions corresponding to different deuteration levels (e.g., d5, d4, d3) are used to calculate the isotopic distribution and the overall atom % D. The molecular ion for **Iodobenzene-d5** is expected at m/z 209.

## Applications and Workflows

## Iodobenzene-d5 in Suzuki-Miyaura Cross-Coupling Reactions

**Iodobenzene-d5** can be used as a starting material in Suzuki-Miyaura cross-coupling reactions to synthesize deuterated biaryl compounds. These labeled compounds are valuable tools in mechanistic studies and as internal standards in pharmacokinetic research.

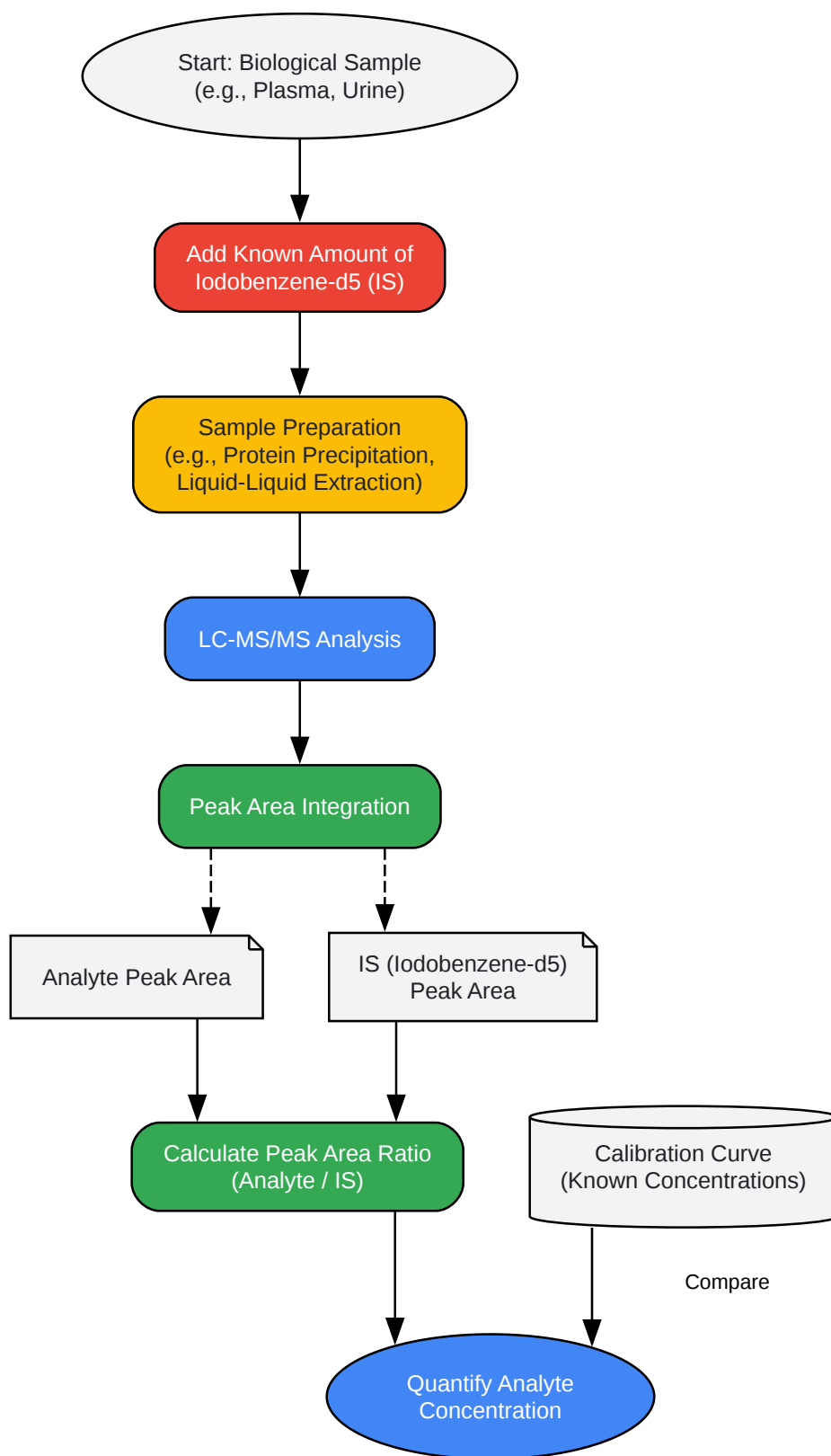


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Suzuki-Miyaura cross-coupling reaction with **Iodobenzene-d5**.

## Iodobenzene-d5 as an Internal Standard in Quantitative Mass Spectrometry

The most common application of **Iodobenzene-d5** is as an internal standard (IS) in quantitative mass spectrometry assays. Its chemical similarity to the non-deuterated analyte ensures it behaves similarly during sample preparation and analysis, while its mass difference allows for its distinct detection.



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Workflow for quantitative analysis using **Iodobenzene-d5** as an internal standard.

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